Boc thiazole

Description

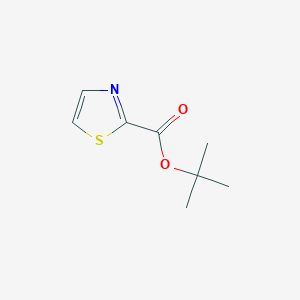

Boc thiazole refers to a thiazole derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group, typically attached to the nitrogen or carbon positions of the heterocyclic ring. Thiazole itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, renowned for its role in medicinal chemistry due to its presence in bioactive natural products (e.g., vitamin B1) and synthetic drugs . The Boc group is widely used in organic synthesis to protect reactive functional groups, enabling selective modifications during multi-step reactions. For instance, in antifungal studies, the presence of a Boc group at the 2-position of thiazole, combined with a hydroxymethyl linker at the 5-position, abolished activity, suggesting steric hindrance or unfavorable electronic interactions .

Properties

CAS No. |

87636-21-3 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

tert-butyl 1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)11-7(10)6-9-4-5-12-6/h4-5H,1-3H3 |

InChI Key |

LLKRFZDINAQJOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Boc-Thiazole Derivatives

The synthesis of Boc-protected thiazole derivatives generally involves the formation of the thiazole ring followed by the introduction or retention of the Boc protecting group on the amino substituent. The key synthetic approaches include:

Hantzsch Thiazole Synthesis : A classical method involving the condensation of a thioamide with an α-haloketone to form the thiazole ring. However, when the thioamide contains a free primary or secondary amine, side reactions and low yields are common unless the amine is protected, often with the Boc group. This method is widely used but requires careful control to avoid alkylation of the amine functionality.

Direct Boc Protection of Amino-Thiazole Intermediates : In some protocols, the thiazole ring is first constructed, and subsequently, the free amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected thiazole.

One-Pot or Sequential Processes Avoiding Additional Protection/Deprotection : Recent advances focus on processes that avoid the need for separate protection/deprotection steps by using Boc-protected starting materials or conditions that preserve the Boc group throughout the synthesis, improving overall yields and process efficiency.

Detailed Process from Patent Literature

A notable process for preparing Boc-protected thiazole derivatives is described in patent US20170240541A1, which addresses the challenges of traditional Hantzsch synthesis when free amines are present:

Starting Materials : The process uses Boc-protected thioamides and α-haloketones.

Reaction Conditions : The mixture is cooled to 20°C, stirred for 1 hour, seeded, then cooled further to 5°C and stirred again for 1 hour. Acidic aqueous workup with 20% hydrochloric acid is performed to isolate the product.

Advantages : This process avoids additional protection and deprotection steps, which are typically required when free amines are present, thereby improving yield and simplifying purification.

Yields : The method achieves significantly higher yields compared to classical methods without protection, where yields can be as low as 12-44% depending on the substrate and conditions.

Mechanistic Insight : Protection of the amine as a carbamate (Boc group) prevents unwanted alkylation side reactions during the thiazole ring formation, leading to cleaner reactions and better product profiles.

Synthetic Scheme and Key Steps

A typical synthetic route for Boc thiazole derivatives involves:

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Boc-protected thioamide | Reaction of amine with di-tert-butyl dicarbonate | Boc-thioamide intermediate |

| 2 | Hantzsch reaction with α-haloketone | Stirring at controlled temperature (5-20°C) | Formation of Boc-thiazole ring |

| 3 | Acidic workup and isolation | Aqueous HCl (20%) treatment | Purification of Boc-thiazole |

This sequence ensures that the amine is protected throughout the process, minimizing side reactions and maximizing yield.

Research Findings on Boc-Thiazole Synthesis Optimization

Protection Necessity : Literature confirms that free primary or secondary amines in thioamide substrates lead to poor yields due to competing side reactions such as N-alkylation during the Hantzsch reaction. Boc protection is the preferred method to circumvent this.

Yield Improvements : Studies report that Boc protection can improve yields from as low as 12-44% without protection to significantly higher yields (up to >80%) under optimized conditions.

Process Scalability : The described process is amenable to scale-up for industrial production, given the mild reaction conditions and avoidance of multiple protection/deprotection steps.

Alternative Protecting Groups : While Boc is the most commonly used protecting group due to its stability and ease of removal, other carbamates or amides have been explored but often require more complex deprotection conditions.

Application in Medicinal Chemistry and Further Derivatization

Boc-protected thiazole intermediates are widely used as building blocks for:

Peptidomimetic analogues : Incorporating thiazole rings with Boc-protected amines facilitates coupling reactions to form complex molecules, such as amino acid-derived thiazole peptidomimetics targeting biological systems like P-glycoprotein.

Drug Development : Boc-thiazole compounds serve as precursors for synthesizing pharmacologically active molecules, including HDAC inhibitors and fungicidal agents.

Structure-Activity Relationship (SAR) Studies : The Boc group allows selective deprotection and functionalization at later stages, enabling systematic SAR investigations.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Hantzsch Reaction | Thioamide + α-haloketone | Room temp to mild cooling | Established method | Low yields if amine unprotected |

| Boc-Protected Hantzsch Reaction | Boc-thioamide + α-haloketone | Cooling (5-20°C), acidic workup | High yield, avoids side reactions | Requires Boc protection step |

| Direct Boc Protection | Amino-thiazole intermediate | Boc2O, base | Simple protection step | Needs prior thiazole synthesis |

| One-Pot Boc-Preserving Synthesis | Boc-protected starting materials | Controlled temp, mild acid workup | Streamlined process, scalable | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl thiazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Implications

- Boc Group Limitations : The Boc group’s steric bulk often disrupts bioactivity, as seen in antifungal studies. Its utility is primarily synthetic rather than therapeutic .

- Thiazole Superiority : Thiazole derivatives generally outperform thiophene, pyrazole, and thiadiazole analogs in enzymatic and antimicrobial assays due to favorable electronic and steric properties .

- Structural Insights : Docking studies reveal that thiazole rings engage in critical π–π interactions with residues like Trp286 and Tyr341 in acetylcholinesterase, a feature absent in bulkier derivatives like Boc thiazole .

Q & A

Q. What are the standard protocols for synthesizing Boc-protected thiazole derivatives?

Methodological Answer: Boc-thiazole synthesis typically involves coupling Boc-protected amino acids with thiazole precursors under reflux conditions. For example:

- Thiazole-peptide hybrids : React pyrazoline-1-carbothioamides with phenacyl bromides in ethanol (yield: 61–85%) .

- Cyclic peptidomimetics : Use (S)-valine-derived thiazole units with carbodiimide coupling agents, followed by Boc deprotection using TFA .

Key Controls : Monitor reaction progress via TLC; purify intermediates using column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing Boc-thiazole compounds?

Methodological Answer:

- HPLC : Validate purity and track reaction intermediates (e.g., thiazole synthase products) .

- NMR : Confirm Boc-group integrity (tert-butyl singlet at ~1.4 ppm in H NMR) and thiazole ring proton environments .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages) for novel derivatives .

Q. What in vitro assays are used to evaluate the biological activity of Boc-thiazole derivatives?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC values against Candida or Staphylococcus) .

- Antidiabetic Potential : α-Glucosidase inhibition assays with acarbose as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Boc-thiazole derivatives?

Methodological Answer:

- Variable Factors : Compare assay conditions (e.g., cell lines, incubation time, solvent used for compound dissolution). For example, IC discrepancies in P-gp inhibition may arise from differences in ATPase activity protocols .

- Meta-Analysis : Use tools like RevMan to aggregate data across studies, adjusting for heterogeneity (e.g., molecular weight, logP) .

- Reproducibility Checks : Synthesize disputed compounds (e.g., thiazole amides vs. esters) and retest under standardized conditions .

Q. What strategies optimize Boc-thiazole derivative yields in multistep syntheses?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMF for sterically hindered intermediates (e.g., tricyclic thiazoles) to improve solubility .

- Catalyst Screening : Test Pd(OAc) or CuI for Suzuki couplings of thiazole boronic esters .

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate ring-closure steps .

Q. How do computational models enhance the design of Boc-thiazole-based therapeutics?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to map interactions (e.g., Boc-thiazole’s hydrogen bonding with P-gp residues Q725 and Y307) .

- MD Simulations : Analyze conformational stability of thiazole-peptide hybrids in lipid bilayers (GROMACS, 50-ns trajectories) .

- QSAR Models : Corrogate electronic parameters (Hammett σ) of thiazole substituents with antifungal activity .

Q. What methodologies address challenges in Boc-thiazole’s application to materials science?

Methodological Answer:

- Bandgap Engineering : Incorporate thiazole π-spacers in polymers (e.g., IDT-DTzBT) to lower HOMO levels and increase solar cell V .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of thiazole-containing polymers (degradation thresholds >300°C preferred) .

Data Contradiction Analysis

Q. Why do some studies report Boc-thiazole derivatives as cytotoxic while others highlight therapeutic safety?

Methodological Answer:

- Dose-Dependent Effects : Conduct IC titrations across multiple concentrations (e.g., 0.1–100 μM) to identify therapeutic windows .

- Selectivity Index (SI) : Compare cytotoxicity in cancer (HeLa) vs. normal (HEK293) cells; SI >10 indicates clinical potential .

- Metabolite Screening : Use LC-MS to identify toxic degradation products (e.g., free thiazole rings) in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.